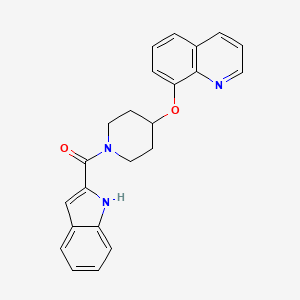

![molecular formula C15H14N4O3S B2840093 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide CAS No. 2034373-05-0](/img/structure/B2840093.png)

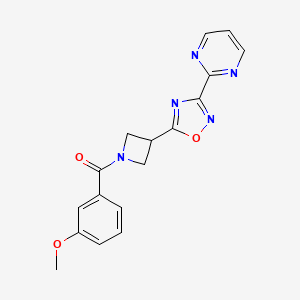

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrido[2,3-d]pyrimidines are an important class of nitrogen heterocyclic compounds with a wide range of applications . They have proven to be convenient building blocks for the synthesis of various fused heterocycles . These compounds exhibit a wide range of biological properties such as antiviral, anti-inflammatory, antimicrobial, antifungal, and anticancer activity .

Synthesis Analysis

There are several synthetic procedures for the preparation of fused pyrimidine systems under different conditions which have opened new horizons in the synthesis of pyridopyrimidines . For example, they can be made with 3-cyano-2-aminopyridines via formamidine formation followed by selective nucleophilic addition with different primary amines .Molecular Structure Analysis

The molecular structure of these compounds is complex and varies depending on the specific compound. The IR spectra of similar compounds showed the absence of the cyano and amino groups .Chemical Reactions Analysis

The chemical reactions of these compounds are diverse and depend on the specific compound and reaction conditions . For example, the Michael addition and subsequent cyclodehydration of 2,6-diaminopyrimidin-4-one and butynones provided another method for the synthesis of pyrido[2,3-d]pyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds vary depending on the specific compound. For example, one compound was found to have a yield of 68%, formed yellow crystals, and had a melting point of 220–222 °C .Wissenschaftliche Forschungsanwendungen

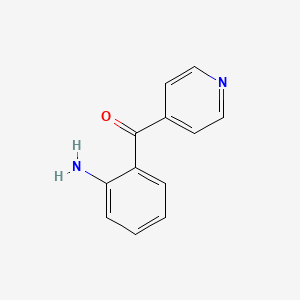

- N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide can serve as a catalyst. For instance, a related N-bromo sulfonamide reagent was synthesized and used as an efficient catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives. The catalyst facilitates the condensation reaction between dimedone and various arylaldehydes, leading to the formation of valuable xanthene derivatives .

- Xanthene derivatives, including those derived from this compound, exhibit significant biological activities. They have been explored as antibacterial and anti-inflammatory agents .

- Xanthenes, which can be synthesized from this compound, find potential applications in photodynamic therapy. Their unique properties make them suitable for this purpose .

- Xanthenes are used as dyes in fluorescent materials for visualizing bio-molecules. Their fluorescence properties make them valuable tools in biological research .

- The compound’s structural features make it relevant in organic synthesis and pharmaceutical chemistry. Researchers explore its derivatives for drug development and other applications .

- Researchers investigate the structure-activity relationship of 2,1-benzothiazine derivatives, including this compound. By synthesizing analogs and studying their properties, they gain insights into potential applications, such as analgesic activity .

Catalysis

Antibacterial and Anti-inflammatory Agents

Photodynamic Therapy

Fluorescent Materials and Bio-molecule Visualization

Organic Synthesis and Pharmaceutical Chemistry

Structure-Activity Relationship Studies

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-3-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c1-9-4-8-23-11(9)13(20)17-6-7-19-14(21)10-3-2-5-16-12(10)18-15(19)22/h2-5,8H,6-7H2,1H3,(H,17,20)(H,16,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVXQKRBBBZDOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2840010.png)

![N-{1-({2-[(dimethylamino)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2840021.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2840028.png)

![2-Chloro-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2840030.png)

![3-Benzyl-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2840032.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2840033.png)